Ad-BippyPhos is classified as a bulky ligand due to the presence of the adamantane group (Ad). This bulky group creates steric hindrance, affecting how other molecules can approach the metal center. This steric control allows researchers to:
These properties make Ad-BippyPhos a valuable tool for studying reaction mechanisms, designing new catalysts, and synthesizing novel organometallic complexes with specific functionalities.
Ad-BippyPhos's ability to control steric environment and promote chelation makes it a promising candidate for various catalytic processes. Some potential applications include:
Ad-BippyPhos is a specialized ligand characterized by its bulky structure, comprising a phosphorus atom bonded to multiple aromatic groups. Its chemical formula is and it is commonly utilized in palladium-catalyzed reactions, particularly in cross-coupling processes. The ligand's unique steric properties enhance the selectivity and efficiency of catalytic reactions, making it a valuable tool in organic synthesis.
Ad-BippyPhos should be handled with care as it may be slightly toxic upon ingestion or inhalation []. Specific data on its toxicity is not widely available. It is also recommended to follow general laboratory safety practices when handling the compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
Ad-BippyPhos is primarily used in palladium-catalyzed cross-coupling reactions, including:
While Ad-BippyPhos itself is not primarily known for biological activity, its applications in synthesizing biologically active compounds are significant. By facilitating the synthesis of pharmaceuticals, it indirectly contributes to drug discovery and development. The efficiency of Ad-BippyPhos in forming complex molecules can lead to the creation of new therapeutic agents with potential medicinal properties.
The synthesis of Ad-BippyPhos typically involves several steps:
Ad-BippyPhos finds extensive use in:
Studies have shown that Ad-BippyPhos interacts effectively with palladium, enhancing its catalytic properties. The bulky nature of the ligand helps stabilize palladium complexes, allowing for more efficient catalysis under mild conditions. Interaction studies often focus on understanding how variations in ligand structure affect catalytic performance, leading to optimized reaction conditions for specific transformations .
Ad-BippyPhos shares structural similarities with several other phosphine ligands used in catalysis. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| BippyPhos | Biaryl phosphine | Less sterically demanding than Ad-BippyPhos |
| Triphenylphosphine | Trisubstituted phosphine | More reactive but less selective |
| JohnPhos | Bulky biaryl phosphine | Similar sterics but different electronic properties |
| DPEphos | Bidentate phosphine | Binds differently to metal centers |
Ad-BippyPhos stands out due to its enhanced steric bulk and ability to stabilize palladium complexes, resulting in improved catalytic performance across various reactions .
Ad-BippyPhos (5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole) exhibits distinctive steric and electronic characteristics that fundamentally influence its catalytic performance in palladium-mediated transformations [1] [2]. The compound, with molecular formula C₄₄H₄₇N₄P and molecular weight 662.8 g/mol, possesses a complex three-dimensional structure characterized by the presence of two bulky adamantyl groups attached to the phosphorus center and a rigid bipyrazole backbone [3] [4].
Steric Parameters Analysis
The steric environment around the palladium center when coordinated to Ad-BippyPhos has been comprehensively characterized using density functional theory calculations at the PBE0/6-31+g* level of theory [1] [2]. The estimated cone angle (ECA) for Ad-BippyPhos measures 211.3°, representing one of the largest cone angles reported for phosphine ligands in its class [1] [2]. This exceptionally large cone angle surpasses that of the parent BippyPhos ligand (206.4°) and significantly exceeds traditional biaryl phosphine ligands such as JackiePhos (163.9°) and tBuBrettPhos (180.0°) [1] [2].
The percentage of the palladium center shielded by ligand atoms, denoted as G(Pd), provides crucial insight into the accessibility of the metal center for substrate coordination. Ad-BippyPhos demonstrates a G(Pd) value of 19.33%, indicating that approximately 19.33% of the palladium coordination sphere is occupied by the ligand [1] [2]. This relatively low G(Pd) value, compared to other bulky phosphine ligands such as AdBrettPhos (24.66%) and tBuBrettPhos (30.25%), suggests that despite its large cone angle, Ad-BippyPhos maintains sufficient accessibility to the palladium center for substrate binding [1] [2].
Electronic Properties
The electronic properties of Ad-BippyPhos are fundamentally influenced by the presence of the electron-rich adamantyl substituents on phosphorus and the extended π-conjugated bipyrazole backbone [5] [6]. The adamantyl groups, being highly electron-donating alkyl substituents, significantly enhance the σ-donor capacity of the phosphine [5] [6]. This electronic enrichment at the phosphorus center increases the electron density at the coordinated palladium, thereby facilitating oxidative addition processes in catalytic cycles [7] [5].
The bipyrazole backbone provides additional electronic stabilization through potential chelation interactions with the metal center. Unlike simple triaryl or trialkyl phosphines, the bipyrazole framework can engage in secondary coordination through the nitrogen atoms, potentially forming pseudo-bidentate interactions that enhance catalyst stability [7] [8]. This electronic architecture contributes to the exceptional performance of Ad-BippyPhos in challenging cross-coupling reactions where traditional monodentate phosphines fail [1] [2].
Correlation Between Steric and Electronic Properties
The unique combination of large cone angle (211.3°) and low G(Pd) value (19.33%) observed for Ad-BippyPhos establishes a distinctive steric-electronic profile that correlates with superior catalytic performance [1] [2]. Computational steric parameterization studies have revealed that ligands possessing estimated cone angles greater than 199° and G(Pd) values below 20% demonstrate enhanced efficacy in carbon-nitrogen coupling reactions involving weakly nucleophilic substrates [1] [2].
The working hypothesis suggests that the low G(Pd) value provides a binding pocket for weakly coordinating substrates, while the large cone angle promotes challenging carbon-nitrogen reductive elimination through remote steric pressure [1] [2]. This steric-electronic relationship represents a fundamental design principle for developing effective phosphine ligands for challenging cross-coupling transformations.
| Parameter | Value | Measurement Method | Reference |
|---|---|---|---|
| Estimated Cone Angle (ECA) | 211.3° | DFT Calculations (PBE0/6-31+g*) | [1] [2] |
| G(Pd) | 19.33% | Steric Modeling (Guzei Method) | [1] [2] |
| Molecular Weight | 662.8 g/mol | Molecular Formula Analysis | [3] [4] |
| Melting Point | 295-300°C | Experimental Determination | [4] |
The coordination chemistry of Ad-BippyPhos with palladium centers exhibits remarkable complexity, encompassing both monodentate and potentially bidentate binding modes that contribute to its exceptional catalytic performance [7] [9]. The primary coordination occurs through the phosphorus atom, forming a strong σ-donor bond with the palladium center. However, the bipyrazole framework introduces additional coordination possibilities that distinguish Ad-BippyPhos from conventional monodentate phosphines [7] [9].
Monodentate Coordination Mode
In the primary coordination mode, Ad-BippyPhos functions as a monodentate ligand, coordinating to palladium exclusively through the phosphorus atom [7] [9]. This coordination mode is characterized by strong σ-donation from the phosphorus lone pair to vacant palladium orbitals, significantly increasing electron density at the metal center. The two adamantyl substituents create a substantial steric environment around the coordination site, influencing the geometry of the resulting palladium complex [7] [9].
Crystallographic studies of related complexes have demonstrated that the adamantyl groups adopt conformations that minimize steric repulsion while maintaining optimal orbital overlap with the metal center [7] [9]. The rigid, cage-like structure of the adamantyl groups provides exceptional steric protection for the palladium center, contributing to enhanced catalyst stability under reaction conditions [7] [9].
Pseudo-Bidentate Coordination Behavior
A distinctive feature of Ad-BippyPhos coordination chemistry is its capacity for pseudo-bidentate binding through secondary interactions between the bipyrazole nitrogen atoms and the palladium center [7] [9]. This binding mode has been observed in related BippyPhos-palladium complexes and represents a crucial factor in the superior performance of bipyrazole-based phosphine ligands compared to traditional biaryl phosphines [7] [9].
The pseudo-bidentate coordination involves a dative bond between palladium and the bipyrazole backbone, creating a chelate-like interaction that enhances complex stability [7] [9]. This secondary coordination has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallography of related tBuBippyPhos-palladium complexes, where the bipyrazole nitrogen atom forms a stabilizing interaction with the metal center [7] [9].
Coordination Sphere Dynamics
The coordination sphere of Ad-BippyPhos-palladium complexes demonstrates dynamic behavior that is crucial for catalytic activity [7] [9]. During catalytic cycles, the secondary bipyrazole coordination can reversibly associate and dissociate, providing a mechanism for accommodating different substrates and reaction intermediates. This dynamic coordination behavior distinguishes Ad-BippyPhos from rigid bidentate ligands that may inhibit substrate access or product release [7] [9].
The ability of Ad-BippyPhos to modulate its coordination mode in response to changing electronic and steric demands during catalysis represents a key advantage in challenging transformations. The ligand can provide maximum stabilization when needed while allowing sufficient flexibility for substrate binding and product formation [7] [9].
Influence on Catalytic Intermediates
The coordination chemistry of Ad-BippyPhos profoundly influences the structure and reactivity of catalytic intermediates [7] [9]. In palladium-catalyzed cross-coupling reactions, the formation of arylpalladium(II) intermediates is facilitated by the strong σ-donor capacity of the phosphine. The pseudo-bidentate nature of the ligand helps stabilize these intermediates against decomposition pathways that commonly plague monodentate phosphine systems [7] [9].
Mechanistic studies have revealed that Ad-BippyPhos-palladium complexes can exist in equilibrium between different coordination modes, with the predominant form depending on reaction conditions and substrate concentration [7] [9]. This coordination flexibility allows the catalyst to adapt to different mechanistic requirements throughout the catalytic cycle, contributing to the broad substrate scope and high efficiency observed with Ad-BippyPhos-based systems [7] [9].
The comparative analysis of Ad-BippyPhos with structurally related ligands reveals fundamental structure-activity relationships that guide ligand design for palladium-catalyzed transformations [1] [2] [10]. This analysis encompasses both bipyrazole-based ligands (BippyPhos, CyBippyPhos, tBuBippyPhos) and biaryl phosphine ligands (JackiePhos, AdBrettPhos, tBuBrettPhos), providing comprehensive insights into the factors governing catalytic performance [1] [2] [10].
Comparison with BippyPhos
BippyPhos (5-[Di(tert-butyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole) represents the parent member of the bipyrazole phosphine family and provides a direct comparison to evaluate the impact of phosphorus substituents on catalytic performance [1] [2]. The replacement of tert-butyl groups in BippyPhos with adamantyl groups in Ad-BippyPhos results in several significant changes in steric and electronic properties [1] [2].
The estimated cone angle increases from 206.4° for BippyPhos to 211.3° for Ad-BippyPhos, reflecting the larger steric profile of adamantyl substituents compared to tert-butyl groups [1] [2]. Remarkably, the G(Pd) values remain nearly identical (19.40% for BippyPhos versus 19.33% for Ad-BippyPhos), indicating that both ligands provide similar accessibility to the palladium center despite the increased steric bulk [1] [2].
In catalytic applications, Ad-BippyPhos consistently demonstrates superior performance compared to BippyPhos, particularly in challenging transformations involving sterically hindered or electronically deactivated substrates [7] [1] [2]. The enhanced performance is attributed to the increased electron-donating capacity of adamantyl groups, which provides greater electron density at the palladium center, facilitating oxidative addition and reductive elimination processes [7] [1] [2].
Comparison with CyBippyPhos
CyBippyPhos (5-[Di(cyclohexyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole) incorporates cyclohexyl substituents on phosphorus, providing another point of comparison within the bipyrazole ligand family [1] [2]. The estimated cone angle of CyBippyPhos (199.2°) is smaller than both BippyPhos and Ad-BippyPhos, while maintaining a similar G(Pd) value (19.35%) [1] [2].
The catalytic performance of CyBippyPhos is generally inferior to Ad-BippyPhos in most transformations, with the exception of highly sterically demanding substrates where the smaller cone angle may provide advantages [7] [1] [2]. The cyclohexyl substituents are less electron-donating than both tert-butyl and adamantyl groups, resulting in reduced electron density at the palladium center and consequently lower catalytic activity [1] [2].
Comparison with JackiePhos
JackiePhos (2-[Di(cyclohexyl)phosphino]-2',6'-dimethoxybiphenyl) represents a structurally distinct biaryl phosphine ligand that provides an important comparison to evaluate the bipyrazole framework's contribution to catalytic performance [1] [2]. The estimated cone angle of JackiePhos (163.9°) is significantly smaller than Ad-BippyPhos (211.3°), while maintaining an identical G(Pd) value (19.35%) [1] [2].
The comparison between Ad-BippyPhos and JackiePhos reveals the superior performance of the bipyrazole framework in challenging cross-coupling reactions [1] [2]. Despite the smaller cone angle, JackiePhos demonstrates limited efficacy in reactions involving weakly nucleophilic substrates or electronically deactivated electrophiles [1] [2]. The bipyrazole backbone in Ad-BippyPhos provides additional stabilization through pseudo-bidentate coordination, contributing to enhanced catalyst stability and broader substrate scope [1] [2].
Comparison with AdBrettPhos
AdBrettPhos (2-[Di(1-adamantyl)phosphino]-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl) shares the adamantyl substituents with Ad-BippyPhos but incorporates a biaryl rather than bipyrazole framework [1] [2]. The estimated cone angle of AdBrettPhos (218.4°) exceeds that of Ad-BippyPhos (211.3°), while the G(Pd) value is significantly higher (24.66% versus 19.33%) [1] [2].
The increased G(Pd) value for AdBrettPhos indicates greater shielding of the palladium center, potentially limiting substrate access and reducing catalytic efficiency [1] [2]. In direct comparisons, Ad-BippyPhos consistently outperforms AdBrettPhos in reactions involving challenging substrates, particularly those requiring facile substrate coordination to the metal center [1] [2].
Electronic Parameter Correlations
The comparative analysis reveals clear correlations between steric parameters and catalytic performance across the ligand series [1] [2]. Ligands with estimated cone angles greater than 199° and G(Pd) values below 20% demonstrate superior performance in carbon-nitrogen coupling reactions involving weakly nucleophilic substrates [1] [2]. Ad-BippyPhos, with its optimal combination of large cone angle (211.3°) and low G(Pd) value (19.33%), represents the most effective ligand in this series for challenging transformations [1] [2].
| Ligand | Estimated Cone Angle (°) | G(Pd) (%) | Ligand Class | Phosphorus Substituents | Relative Performance |
|---|---|---|---|---|---|
| Ad-BippyPhos | 211.3 | 19.33 | Bipyrazole | Diadamantyl | Superior |
| BippyPhos | 206.4 | 19.40 | Bipyrazole | Ditertiary-butyl | Good |
| CyBippyPhos | 199.2 | 19.35 | Bipyrazole | Dicyclohexyl | Moderate |
| JackiePhos | 163.9 | 19.35 | Biaryl | Dicyclohexyl | Limited |
| AdBrettPhos | 218.4 | 24.66 | Biaryl | Diadamantyl | Moderate |
| tBuBrettPhos | 180.0 | 30.25 | Biaryl | Ditertiary-butyl | Limited |
The comparative analysis demonstrates that Ad-BippyPhos represents an optimal balance of steric and electronic properties within the phosphine ligand family. The combination of large cone angle, low G(Pd) value, strong σ-donor capacity, and pseudo-bidentate coordination capability establishes Ad-BippyPhos as a uniquely effective ligand for challenging palladium-catalyzed transformations [1] [2]. The bipyrazole framework provides advantages over traditional biaryl phosphines, while the adamantyl substituents offer superior electronic properties compared to other alkyl substituents [1] [2].